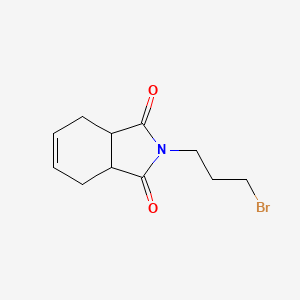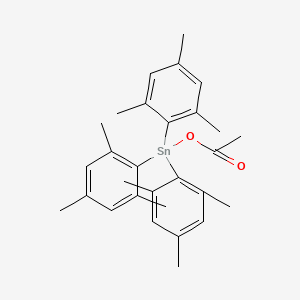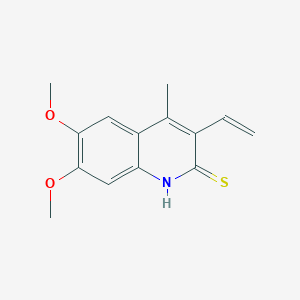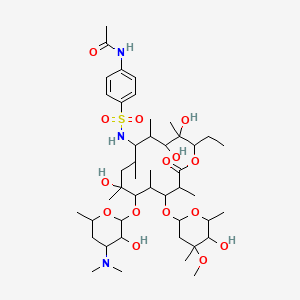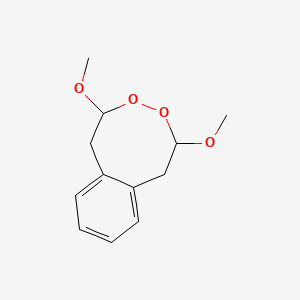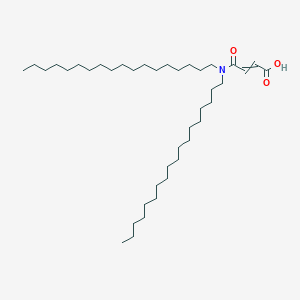
4-(Dioctadecylamino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dioctadecylamino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a dioctadecylamino group and an oxobutenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dioctadecylamino)-4-oxobut-2-enoic acid typically involves the reaction of dioctadecylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Dioctadecylamine+Maleic Anhydride→4-(Dioctadecylamino)-4-oxobut-2-enoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. After the reaction, the product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dioctadecylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of dioctadecylamino-oxobutenoic acid oxides.
Reduction: Formation of dioctadecylamino-hydroxybutenoic acid.
Substitution: Formation of substituted dioctadecylamino derivatives.
Applications De Recherche Scientifique
4-(Dioctadecylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Dioctadecylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The dioctadecylamino group can interact with lipid membranes, potentially altering membrane fluidity and function. The oxobutenoic acid moiety can participate in various biochemical reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dioctadecylamino)-4-oxobutanoic acid: Similar structure but lacks the double bond in the butenoic acid moiety.
4-(Dioctadecylamino)-4-hydroxybut-2-enoic acid: Contains a hydroxyl group instead of the oxo group.
Uniqueness
4-(Dioctadecylamino)-4-oxobut-2-enoic acid is unique due to the presence of both the dioctadecylamino group and the oxobutenoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions in various scientific fields.
Propriétés
Numéro CAS |
60387-06-6 |
|---|---|
Formule moléculaire |
C40H77NO3 |
Poids moléculaire |
620.0 g/mol |
Nom IUPAC |
4-(dioctadecylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C40H77NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41(39(42)35-36-40(43)44)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3,(H,43,44) |
Clé InChI |
HTRLXOMMTVVUAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)
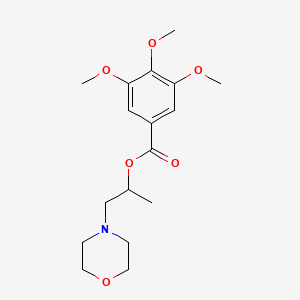
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
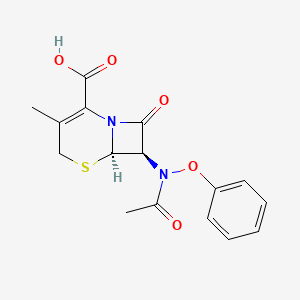
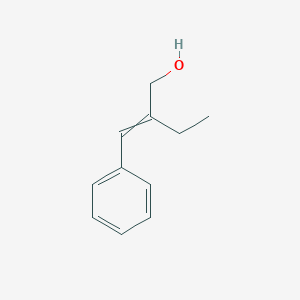
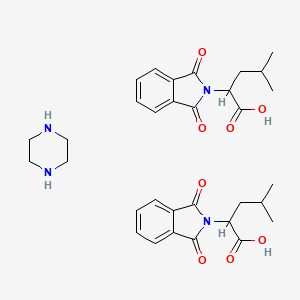
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
